

In-Depth Technical Guide: DMT-locMeC(bz) Phosphoramidite

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Compound of Interest

Compound Name: DMT-locMeC(bz) phosphoramidite

Cat. No.: B8258470

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This guide provides a detailed overview of the chemical properties of **DMT-locMeC(bz) phosphoramidite**, a key reagent in oligonucleotide synthesis.

Chemical Identity and Formula

DMT-locMeC(bz) phosphoramidite is a modified cytidine nucleoside phosphoramidite. The abbreviations in its name correspond to the following chemical groups:

- DMT: 4,4'-Dimethoxytrityl, a protecting group for the 5'-hydroxyl group.
- locMeC: Locked N-methylcytosine, a bridged nucleic acid (LNA) analog of N-methylcytosine that increases the binding affinity and nuclease resistance of oligonucleotides.
- (bz): Benzoyl, a protecting group for the exocyclic amine of cytosine.
- Phosphoramidite: A reactive phosphorus-containing group that enables the coupling of the nucleoside to the growing oligonucleotide chain.

The full chemical name for this compound is DMT-5-Me-locCytidine(N4-Benzoyl)-β-Cyanoethylphosphoramidite^[1].

The empirical chemical formula for **DMT-locMeC(bz) phosphoramidite** is C₄₈H₅₄N₅O₉P^{[1][2]}.

Physicochemical Properties

The key quantitative data for **DMT-locMeC(bz) phosphoramidite** are summarized in the table below.

Property	Value	References
Molecular Formula	C ₄₈ H ₅₄ N ₅ O ₉ P	[1][2]
Molecular Weight	875.94 g/mol	[1][2][3]
CAS Number	206055-82-5	[1][2]
Appearance	White to off-white powder	
Purity	≥98.0% (by ³¹ P-NMR and reversed-phase HPLC)	[1]
Solubility	Soluble in acetonitrile (0.2 M)	
Storage Temperature	-20°C	

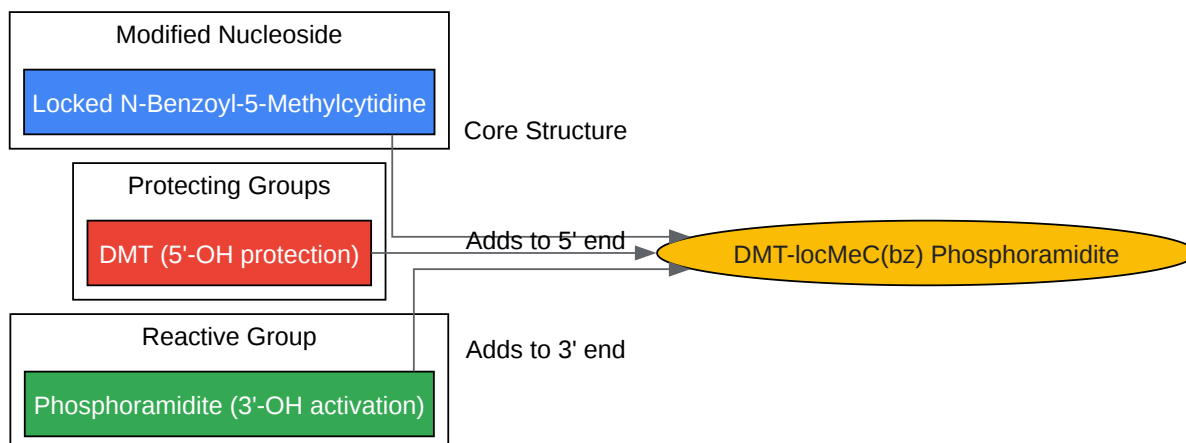
Structure and Synthesis

The structure of **DMT-locMeC(bz) phosphoramidite** is based on a locked nucleic acid (LNA) scaffold, which contains a methylene bridge connecting the 2'-oxygen and the 4'-carbon of the ribose sugar. This bridge "locks" the ribose in a C3'-endo conformation, which is ideal for A-form helices. The N4 position of the cytosine base is protected by a benzoyl group, and the 5'-hydroxyl group is protected by a DMT group. The 3'-hydroxyl group is phosphitylated to form a β-cyanoethyl phosphoramidite, which is the reactive moiety for oligonucleotide synthesis.

The synthesis of **DMT-locMeC(bz) phosphoramidite** involves a multi-step process starting from a suitable sugar precursor. Key steps include the introduction of the locked bridge, glycosylation with N-benzoyl-5-methylcytosine, protection of the 5'-hydroxyl group with DMT, and finally, phosphitylation of the 3'-hydroxyl group.

Logical Relationship of Components

The following diagram illustrates the logical relationship of the different chemical moieties that constitute the final **DMT-locMeC(bz) phosphoramidite** molecule.



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Caption: Logical composition of **DMT-locMeC(bz) phosphoramidite**.

Note: Experimental protocols for the synthesis and use of this compound are highly specific to the application and instrumentation. For detailed procedures, it is recommended to consult the manufacturer's documentation or relevant scientific literature.

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References

- 1. DMT-locMeC(bz) Phosphoramidite configured for ABI 206055-82-5 [sigmaaldrich.com]
- 2. DMT-locMeC(bz) Phosphoramidite - DMT-locMeC(bz) Phosphoramidite [sigmaaldrich.com]
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